3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid
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Overview
Description
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid is an organic compound with a complex structure that includes an acetylcarbamothioyl group attached to an amino group, which is further connected to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-methylbenzoic acid, followed by the introduction of the carbamothioyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The amino and acetyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Acetylamino)carbonothioyl]amino-2-methylbenzoic acid
- 2-Methyl-3-[(acetylcarbamothioyl)amino]benzoic acid
- 3-[(Carbamothioyl)amino]-2-methylbenzoic acid
Uniqueness
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(acetylcarbamothioylamino)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-8(10(15)16)4-3-5-9(6)13-11(17)12-7(2)14/h3-5H,1-2H3,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLWTABJTUNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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